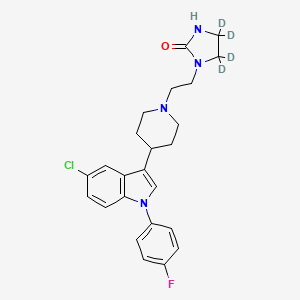

Sertindole-d4

Description

Structure

3D Structure

Propriétés

Numéro CAS |

168274-67-7 |

|---|---|

Formule moléculaire |

C24H26ClFN4O |

Poids moléculaire |

445 g/mol |

Nom IUPAC |

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]-4,4,5,5-tetradeuterioimidazolidin-2-one |

InChI |

InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)/i9D2,12D2 |

Clé InChI |

GZKLJWGUPQBVJQ-ZXSHKXLLSA-N |

SMILES |

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O |

SMILES isomérique |

[2H]C1(C(N(C(=O)N1)CCN2CCC(CC2)C3=CN(C4=C3C=C(C=C4)Cl)C5=CC=C(C=C5)F)([2H])[2H])[2H] |

SMILES canonique |

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O |

Origine du produit |

United States |

Synthetic Methodologies for Deuterated Sertindole Analogs

Advanced Strategies for Precise Deuterium (B1214612) Incorporation into Complex Chemical Scaffolds

The synthesis of deuterated complex molecules such as Sertindole-d4 necessitates advanced and precise methods for deuterium incorporation. These strategies are broadly categorized into hydrogen isotope exchange (HIE) reactions and late-stage functionalization techniques. nih.govacs.orgthieme-connect.comacs.orgacs.orgiis-ced.de

Hydrogen Isotope Exchange (HIE) Approaches for Deuterium Labeling

Hydrogen Isotope Exchange (HIE) is a powerful method for introducing deuterium into organic molecules by directly replacing protium (B1232500) (¹H) atoms. nih.govacs.orgthieme-connect.comacs.orgmdpi.com This approach is particularly attractive for the late-stage deuteration of complex molecules as it often avoids the need for de novo synthesis. chemrxiv.orgnih.gov

Transition metal catalysts are instrumental in facilitating HIE reactions, offering high efficiency and selectivity. acs.orgthieme-connect.comacs.org Catalysts based on iridium, ruthenium, nickel, and palladium have been extensively studied for their ability to activate C-H bonds and promote deuterium exchange. acs.orgnih.govnih.govresearchgate.net

Iridium Catalysis: Iridium complexes, such as those stabilized by N-heterocyclic carbene (NHC) ligands, have demonstrated unique catalytic activity in HIE reactions. iis-ced.de These catalysts can selectively promote deuterium incorporation into specific positions of complex pharmaceuticals. iis-ced.de For instance, certain iridium catalysts are known to direct deuteration to the ortho positions of aromatic rings containing directing groups. nih.gov

Ruthenium Catalysis: Ruthenium-based catalysts, including those on nanoparticle supports, have also been employed for HIE. assumption.edu These systems can facilitate the deuteration of various organic compounds. assumption.edu

Nickel Catalysis: Nickel-catalyzed HIE has emerged as a valuable tool for the deuteration of drug molecules. acs.org These methods can provide access to deuterated and tritiated compounds with high isotopic incorporation.

Palladium Catalysis: Palladium catalysts, often supported on carbon (Pd/C), are widely used for H/D exchange reactions. mdpi.comrsc.org These reactions can be performed using D₂O as the deuterium source, offering a convenient and environmentally friendly approach. nih.govmdpi.com Palladium-catalyzed methods have been developed for the non-directed late-stage deuteration of arenes, showcasing broad functional group tolerance. acs.org

Interactive Table: Transition Metals in HIE for Pharmaceutical Deuteration

| Catalyst Metal | Common Ligands/Support | Key Advantages | Typical Deuterium Source |

| Iridium | N-Heterocyclic Carbenes (NHCs) | High selectivity, directing group compatibility. iis-ced.denih.gov | D₂ gas, D₂O |

| Ruthenium | Nanoparticles, various ligands | Good activity for various substrates. assumption.edu | D₂O |

| Nickel | Pincer ligands | Efficient for drug molecules. acs.org | D₂ gas |

| Palladium | Carbon support (Pd/C) | Versatile, good functional group tolerance. acs.orgrsc.org | D₂O, D₂ gas |

Photoredox catalysis has provided a novel and powerful avenue for HIE reactions, enabling the deuteration of complex molecules under mild conditions. acs.orgthieme-connect.comnih.govresearchgate.net This approach often involves the generation of radical intermediates that can be trapped by a deuterium source. acs.org

A dual catalytic system combining an organophotoredox catalyst with a transition metal catalyst, such as Wilkinson's catalyst, can achieve efficient HIE of C(sp³)–H bonds. nih.govacs.org In this process, the photocatalyst generates carbon-centered radicals, which are then intercepted by metal-hydride (or deuteride) intermediates formed from the transition metal catalyst and a deuterium source like D₂ gas. nih.govacs.org This method has been successfully applied to the direct deuteration of several complex drug molecules, demonstrating high isotope incorporation and excellent functional group tolerance. nih.govacs.org

Nanoparticles of transition metals like rhodium and iridium have been shown to be effective catalysts for HIE reactions. acs.orgacs.orgiis-ced.deresearchgate.net These nanocatalysts can be formed in situ from commercially available precursors and mediate HIE on both C(sp²) and C(sp³) centers under mild conditions. acs.org

For example, rhodium nanoparticles (RhNps) generated in situ can selectively target benzylic positions and alkylamine substructures for deuteration using D₂ gas. acs.org Similarly, air-stable N-heterocyclic carbene-stabilized iridium nanoparticles have proven effective for the selective HIE of anilines using D₂ as the isotopic source. iis-ced.de The use of nanoparticles in catalysis can offer advantages in terms of catalyst stability and recyclability. frontiersin.orgnih.gov

Photocatalytic HIE Mechanisms

Deuterium Gas Addition and Solvent-Mediated Exchange Reactions

The direct addition of deuterium gas (D₂) across unsaturated bonds is a classical method for deuteration. pearson.com This is typically a hydrogenation-type reaction where D₂ is used instead of H₂ in the presence of a catalyst like palladium on carbon (Pd/C). nih.govpearson.com

Solvent-mediated exchange reactions utilize deuterated solvents, such as D₂O or deuterated alcohols (e.g., CD₃OD), as the deuterium source. acs.orgmdpi.comnih.govchemrxiv.org These reactions are often catalyzed by acids, bases, or transition metals. nih.govnih.gov For instance, palladium-catalyzed deuteration of arenes can be achieved using D₂O as a convenient and inexpensive deuterium source. acs.org In the synthesis of deuterated heterocycles, the choice of a deuterated solvent can be crucial to achieve high levels of deuterium incorporation, as isotopic exchange with the solvent can occur. nih.gov

Late-Stage Functionalization Techniques for Deuterium Introduction

Late-stage functionalization refers to the introduction of deuterium into a complex molecule at a late step in the synthetic sequence. nih.govacs.orgthieme-connect.comacs.orgchemrxiv.org This is a highly desirable strategy as it allows for the modification of advanced intermediates or the final drug molecule itself, avoiding lengthy de novo syntheses. chemrxiv.orgnih.gov

Transition metal-catalyzed C-H activation is a cornerstone of late-stage functionalization for deuteration. nih.govescholarship.org These methods allow for the direct replacement of a C-H bond with a C-D bond. nih.gov For example, palladium-catalyzed protocols have been developed for the non-directed deuteration of arenes, which is particularly useful for complex substrates where directing groups may be absent or difficult to install. acs.org Photocatalysis also offers powerful tools for late-stage deuteration, enabling the functionalization of C(sp³)–H bonds in complex pharmaceuticals. nih.govacs.org

Interactive Table: Comparison of Deuteration Strategies

| Strategy | Description | Advantages |

| Transition Metal-Catalyzed HIE | Direct exchange of H for D using metal catalysts. acs.orgthieme-connect.comacs.org | High efficiency, selectivity, applicable to late-stage functionalization. chemrxiv.orgnih.gov |

| Photocatalytic HIE | Use of light to drive H/D exchange, often via radical intermediates. acs.orgthieme-connect.comnih.govresearchgate.net | Mild reaction conditions, good functional group tolerance. nih.govacs.org |

| Nanoparticle-Mediated HIE | H/D exchange catalyzed by metal nanoparticles. acs.orgacs.orgiis-ced.de | High activity, potential for catalyst recycling. frontiersin.orgnih.gov |

| Deuterium Gas Addition | Addition of D₂ across double or triple bonds. pearson.com | Straightforward method for saturating systems. |

| Solvent-Mediated Exchange | Use of deuterated solvents as the deuterium source. acs.orgnih.gov | Utilizes readily available and inexpensive deuterium sources like D₂O. acs.org |

| Late-Stage Functionalization | Introduction of deuterium at a late synthetic step. nih.govacs.orgthieme-connect.comacs.orgchemrxiv.org | Avoids de novo synthesis, efficient for complex molecules. chemrxiv.orgnih.gov |

Spectroscopic and Chromatographic Methods for Analytical Verification of Deuterium Enrichment

A combination of spectroscopic and chromatographic techniques is essential to confirm the chemical identity, purity, and isotopic enrichment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for verifying the structure and determining the site of deuteration.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the ethyl group would be significantly diminished or absent, confirming the successful incorporation of deuterium at these positions. The remaining signals of the molecule can be compared to the spectrum of non-deuterated Sertindole (B1681639) to confirm the integrity of the rest of the structure. newdrugapprovals.org

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also provide valuable information. The carbon atoms bonded to deuterium will show a characteristic splitting pattern (a triplet for a -CD₂- group) and a shift in resonance compared to the protonated analog due to the isotopic effect.

²H NMR (Deuterium NMR): Direct detection of the deuterium nuclei via ²H NMR provides unambiguous evidence of deuterium incorporation and can be used for quantitative analysis of the deuterium content. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is the primary technique for determining the isotopic distribution and purity of a labeled compound.

Isotopic Distribution Analysis: By analyzing the relative intensities of the mass peaks corresponding to the d0, d1, d2, d3, and d4 species, the isotopic enrichment can be accurately quantified. pharmaffiliates.comlgcstandards.com A typical analysis might show the d4 isotopologue as the most abundant, with very low percentages of the lower deuterated forms. lgcstandards.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the this compound sample. It separates the target compound from any starting materials, by-products, or degradation products. researchgate.net A validated HPLC method, often using a C18 reversed-phase column with UV detection, can confirm the purity of the sample. For instance, a certificate of analysis for this compound reported a purity of 89.12% at 225 nm. lgcstandards.com The combination of HPLC with mass spectrometry (LC-MS) is a particularly powerful technique, providing both purity and isotopic information in a single analysis. bohrium.comthermofisher.com

Below is a summary of the analytical methods and typical results for this compound:

| Analytical Method | Purpose | Typical Specification/Result | Reference |

| ¹H NMR | Structural confirmation and site of deuteration | Conforms to structure | lgcstandards.com |

| ¹⁹F NMR | Structural confirmation (fluorophenyl group) | Conforms to structure | lgcstandards.com |

| Mass Spectrometry (MS) | Molecular weight and structural confirmation | Conforms to structure | lgcstandards.com |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | >89% | lgcstandards.com |

| Isotopic Purity (by MS) | Determination of deuterium enrichment | >95% (d4) | lgcstandards.com |

| Isotopic Distribution (by MS) | Quantification of d0-d4 species | d4: >91%, d3: <8%, d2: <1%, d1: <0.1%, d0: <0.2% | lgcstandards.com |

Advanced Bioanalytical Methodologies Utilizing Sertindole D4

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sertindole (B1681639) and Sertindole-d4

The development and validation of LC-MS/MS methods are fundamental for the accurate quantification of Sertindole and its deuterated analog, this compound, in biological samples. uantwerpen.bethermofisher.comwaters.com These methods are designed to be highly selective and sensitive, allowing for the precise measurement of low concentrations of the analyte. researchgate.netnih.gov The validation process for these methods adheres to international guidelines to ensure reliability in terms of selectivity, linearity, accuracy, precision, and recovery. researchgate.netmdpi.com

Various LC-MS/MS methods have been developed for the simultaneous analysis of multiple antipsychotic drugs, including Sertindole, in human plasma. uantwerpen.bewaters.com These methods often utilize a deuterated internal standard for each analyte to ensure accurate quantification. uantwerpen.bethermofisher.com The use of this compound as an internal standard is a common practice in these multi-analyte approaches. uantwerpen.be

The validation of these methods typically involves assessing several key parameters. Linearity is established over a specific concentration range, with correlation coefficients ideally close to 1.000. researchgate.net Accuracy and precision are evaluated at multiple concentration levels, with acceptance criteria usually set within ±15% of the nominal concentration. uantwerpen.benih.gov The lower limit of quantification (LLOQ) is determined as the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.comresearchgate.net

Table 1: Example of LC-MS/MS Method Validation Parameters for Sertindole

| Parameter | Typical Acceptance Criteria | Reference |

| Linearity (r²) | > 0.99 | researchgate.net |

| Accuracy | Within ±15% of nominal value | uantwerpen.benih.gov |

| Precision (%CV) | ≤ 15% | nih.gov |

| Lower Limit of Quantification (LLOQ) | Analyte response at least 10 times the blank | researchgate.net |

| Recovery | Consistent and reproducible | researchgate.net |

Optimization of Sample Preparation Protocols for Biological Matrices (e.g., Protein Precipitation, Liquid-Liquid Extraction)

Effective sample preparation is a critical step in bioanalysis to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Common techniques for preparing plasma or serum samples for Sertindole analysis include protein precipitation (PPT) and liquid-liquid extraction (LLE).

Protein precipitation is a straightforward and rapid method that involves adding an organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the plasma sample to precipitate proteins. thermofisher.comwaters.com This is often followed by centrifugation to separate the precipitated proteins, and the resulting supernatant containing the analyte is then analyzed. thermofisher.comwaters.com One simple and cost-effective method involves the precipitation of proteins from 50 µL of plasma with a precipitating solution containing the internal standards. thermofisher.comthermofisher.com

Liquid-liquid extraction is another widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. uantwerpen.be For the extraction of basic compounds like Sertindole from plasma, an organic solvent such as methyl-tertiary-butyl-ether (MTBE) at a basic pH is often employed. uantwerpen.be This method has been shown to have high extraction efficiency for many basic drugs. uantwerpen.be Solid-phase extraction (SPE) is also utilized, offering clean extracts and high recovery rates. researchgate.netresearchgate.net

Chromatographic Separation Strategy Development (e.g., Stationary Phase Selection, Mobile Phase Composition)

The chromatographic separation of Sertindole and this compound is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). uantwerpen.bethermofisher.com The selection of the stationary phase and mobile phase composition is crucial for achieving good peak shape, resolution, and a reasonable run time.

Stationary Phase: C18 columns are frequently used as the stationary phase for the separation of Sertindole and other antipsychotics. uantwerpen.benih.govresearchgate.net These columns provide good retention and separation for a wide range of compounds. Phenyl-hexyl columns have also been employed to achieve full chromatographic separation of multiple drug metabolites. d-nb.info

Mobile Phase: The mobile phase commonly consists of a mixture of an aqueous component and an organic solvent. The aqueous phase is often a buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, to control the pH and improve peak shape. uantwerpen.beresearchgate.net The organic solvent is typically acetonitrile or methanol. uantwerpen.beresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to effectively separate multiple analytes with different polarities within a short timeframe. researchgate.netnih.gov For example, a linear gradient from a lower to a higher percentage of methanol in formic acid and water can be used. nih.gov

The total run time for these chromatographic methods is often kept short, for instance, under 6 minutes, to allow for high-throughput analysis. uantwerpen.bethermofisher.com

Mass Spectrometric Detection Parameters (e.g., Electrospray Ionization, Multiple Reaction Monitoring)

Tandem mass spectrometry is the detection method of choice for the quantification of Sertindole due to its high selectivity and sensitivity.

Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique used for the analysis of Sertindole and other basic antipsychotic drugs. uantwerpen.bethermofisher.comresearchgate.net ESI is a soft ionization technique that generates protonated molecular ions [M+H]⁺ with minimal fragmentation, which are then subjected to fragmentation in the mass spectrometer.

Detection: Triple quadrupole mass spectrometers are frequently used for quantitative analysis, operating in the multiple reaction monitoring (MRM) mode. thermofisher.comnih.govresearchgate.net In MRM, a specific precursor ion (the protonated molecule of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process provides a high degree of specificity, as only molecules that undergo this specific fragmentation pattern are detected. For each analyte, including Sertindole and this compound, at least two MRM transitions are typically monitored for quantification and confirmation purposes. thermofisher.com

The specific precursor and product ion pairs (transitions) for Sertindole and this compound are optimized to achieve the best sensitivity and specificity. For example, a study on haloperidol (B65202) and its deuterated internal standard, haloperidol-d4, reported transitions of m/z 376.29 → 165.14 and m/z 380.28 → 169.17, respectively. nih.gov

Table 2: Example of Mass Spectrometric Detection Parameters

| Parameter | Typical Setting | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | uantwerpen.bethermofisher.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Precursor Ion (Sertindole) | [M+H]⁺ | |

| Product Ion (Sertindole) | Optimized for specificity | |

| Precursor Ion (this compound) | [M+4+H]⁺ | |

| Product Ion (this compound) | Optimized for specificity |

Evaluation of Quantitative Bioanalysis Principles with Stable Isotope Labeled Internal Standards

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is a cornerstone of modern quantitative bioanalysis by LC-MS/MS. uantwerpen.bethermofisher.comthermofisher.com A SIL-IS is an ideal internal standard because it has nearly identical physicochemical properties to the analyte but a different mass. cerilliant.com This co-elution and similar ionization behavior allow it to effectively compensate for variations during sample preparation and analysis. nih.govcerilliant.com

Mitigation of Matrix Effects and Ion Suppression Phenomena

Matrix effects, particularly ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis. researchgate.net These effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, leading to inaccurate quantification.

This compound, being structurally and chromatographically very similar to Sertindole, experiences nearly identical matrix effects. cerilliant.com By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement that affects both compounds to a similar extent is effectively canceled out. This leads to more accurate and reliable results. researchgate.net

Several studies have demonstrated that the use of a SIL-IS significantly reduces the impact of matrix effects. nih.gov For instance, in a method for haloperidol analysis using haloperidol-d4, no significant matrix effects were observed. nih.gov Similarly, liquid-liquid extraction has been shown to result in low ion suppression. nih.gov

Enhancement of Analytical Accuracy, Precision, and Reproducibility

The incorporation of this compound as an internal standard significantly enhances the accuracy, precision, and reproducibility of the analytical method. researchgate.netnih.gov

Accuracy refers to the closeness of the measured concentration to the true concentration. By compensating for analyte loss during sample processing and for variability in injection volume and ionization efficiency, this compound ensures that the calculated concentration is more accurate. nih.gov Validation data for methods using SIL-IS consistently show excellent accuracy, often within 85-115% of the nominal concentrations. nih.gov

Precision is a measure of the random error and is typically expressed as the coefficient of variation (%CV). The use of a SIL-IS improves precision by correcting for random variations that can occur at different stages of the analytical process. Intra- and inter-day precision values for methods employing SIL-IS are generally well below 15%. nih.govresearchgate.net

Reproducibility is the ability of a method to produce the same results over time and in different laboratories. The robustness of methods using SIL-IS, due to their ability to correct for various sources of error, contributes to their high reproducibility.

Emerging Analytical Platforms for Comprehensive Characterization of Deuterated Compounds (e.g., Mass Spectrometry Imaging, Ion Mobility Spectrometry)

The use of deuterated compounds, such as this compound, as internal standards is a cornerstone of quantitative bioanalysis, primarily utilizing liquid chromatography-mass spectrometry (LC-MS). thermofisher.comthermofisher.comuantwerpen.be However, the demand for more comprehensive spatial and structural information has propelled the development of emerging analytical platforms. nih.govacs.org Techniques like Mass Spectrometry Imaging (MSI) and Ion Mobility Spectrometry (IMS) offer powerful, orthogonal capabilities for the characterization of deuterated molecules directly within complex biological systems, moving beyond simple quantification in bulk homogenates. acs.orgacs.org

Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging is a powerful label-free technique that generates molecular maps, showing the spatial distribution of analytes directly from the surface of biological tissue sections. nih.govacs.org Methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) create a heat map image by collecting a mass spectrum at each pixel across a sample, revealing where specific molecules, including drugs and their metabolites, are located. nih.govacs.org

A significant challenge in MSI is achieving precise quantification, as signal intensity can be affected by tissue-specific variations in ionization efficiency, known as matrix effects. acs.orgdiva-portal.org The incorporation of a deuterated internal standard is a primary strategy to overcome this limitation. nih.gov By applying a deuterated analogue, such as this compound, homogeneously across the tissue section, it experiences the same matrix effects as the unlabeled analyte (Sertindole). acs.org The ratio of the analyte signal to the internal standard signal provides a normalized and more accurate measure of the analyte's concentration across different regions of the tissue. diva-portal.org This approach has been successfully used to quantify the distribution of various drugs in tissues like the brain and kidney. nih.govacs.org

Advanced MSI techniques, such as Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS), offer even greater resolving power, enabling the imaging of deuterated tracers at the subcellular level. nih.gov While traditionally used for metabolic tracing with 13C or 15N, methods have been developed to use polyatomic species like C₂D⁻ as a proxy for deuterium (B1214612), allowing for multiplexed imaging that includes crucial histological markers. nih.gov

Table 1: Illustrative Data for Quantitative MALDI-MSI of Sertindole using this compound This table illustrates hypothetical data from a MALDI-MSI experiment to demonstrate the principle of using a deuterated internal standard for quantitative imaging of Sertindole in different brain regions.

| Tissue Region | Sertindole (Analyte) Signal Intensity (m/z 441.95) | This compound (IS) Signal Intensity (m/z 444.97) | Signal Ratio (Analyte/IS) | Calculated Sertindole Concentration (ng/g) |

| Cortex | 15,200 | 50,500 | 0.301 | 30.1 |

| Striatum | 25,800 | 51,100 | 0.505 | 50.5 |

| Hippocampus | 9,100 | 49,800 | 0.183 | 18.3 |

| Cerebellum | 2,300 | 50,100 | 0.046 | 4.6 |

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry is a rapid, gas-phase separation technique that adds another dimension of analysis to mass spectrometry. acs.org IMS separates ions based on their size, shape, and charge as they travel through a drift tube filled with a buffer gas under the influence of an electric field. acs.org When coupled with MS (IMS-MS), it provides an orthogonal mode of separation to both liquid chromatography and mass analysis, increasing peak capacity and confidence in compound identification. acs.orggenscript.com.cn

A key advantage of high-resolution IMS is its ability to separate isotopologues—molecules that differ only in their isotopic composition. acs.org This makes it possible to resolve a deuterated standard like this compound from its unlabeled counterpart, Sertindole, in the gas phase. acs.org This separation is based on the minuscule mass dependence of the ion's mobility and potential subtle changes in the ion-neutral collision cross-section caused by deuterium substitution. acs.org

Furthermore, IMS-MS combined with gas-phase hydrogen/deuterium exchange (HDX) is a powerful method for probing the structure of small molecules. osti.govresearchgate.net By observing the exchange of labile hydrogens for deuterium, unique HDX reactivities can be used to distinguish between different compounds and even different conformers of the same ion. osti.gov This approach could provide detailed structural confirmation of Sertindole and its metabolites in complex mixtures, aided by the clear isotopic signature of the this compound standard. The ability to separate ions by their mobility before fragmentation (MS/MS) also leads to cleaner fragmentation spectra, aiding in structural elucidation and metabolite identification.

Table 2: Comparison of Emerging Platforms for Deuterated Compound Analysis

| Feature | Mass Spectrometry Imaging (MSI) | Ion Mobility Spectrometry (IMS) |

| Primary Output | Spatial distribution maps of molecules in tissue. nih.gov | Separation of ions based on size, shape, and charge (drift time). acs.org |

| Key Advantage for Deuterated Compounds | Enables quantitative imaging by using the deuterated compound as an internal standard to correct for matrix effects. acs.orgdiva-portal.org | Provides orthogonal separation of isotopologues and isomers, increasing analytical specificity. acs.orgacs.org |

| Typical Application with this compound | Mapping the distribution of Sertindole in a target organ (e.g., brain) by using this compound for normalization. acs.org | Separating this compound from unlabeled Sertindole and its metabolites to ensure highly specific quantification and structural confirmation. acs.orgosti.gov |

| Coupling with MS | MALDI, DESI, or SIMS source is integrated with a mass analyzer (e.g., TOF, Orbitrap). nih.gov | The IMS cell is placed between the ion source and the mass analyzer (e.g., IMS-MS). acs.org |

| Related Techniques | NanoSIMS for high-resolution isotopic imaging. nih.gov Hydrogen/Deuterium Exchange (HDX)-MSI for structural insights. nsf.gov | Hydrogen/Deuterium Exchange (HDX)-IMS-MS for characterization of ion structure and reactivity. osti.govresearchgate.net |

Pharmacokinetic and Metabolic Investigations of Sertindole Using Deuterated Analogs

Application of Sertindole-d4 in Preclinical Metabolic Profiling

The use of deuterated analogs, such as this compound, is a critical tool in preclinical metabolic profiling. glpbio.commedchemexpress.com Stable isotope labeling allows for the differentiation and tracking of the parent drug versus its metabolites in complex biological matrices. This technique is instrumental in elucidating the metabolic fate of a drug by providing a clear signature for mass spectrometry-based detection, thereby facilitating the identification of metabolic pathways and the quantification of metabolic products. glpbio.commedchemexpress.com

In Vitro Metabolism Studies in Hepatic and Extrahepatic Systems (e.g., Liver Microsomes, Isolated Hepatocytes)

In vitro systems, such as liver microsomes and isolated hepatocytes, are fundamental in early-stage drug metabolism research. researchgate.netdntb.gov.ua These systems contain a high concentration of drug-metabolizing enzymes and are used to predict how a drug will be processed in the body. researchgate.net Human liver microsomes, in particular, are a cost-effective and high-throughput model for assessing the metabolic stability of new chemical entities. researchgate.net

The table below summarizes the key CYP isoenzymes involved in sertindole (B1681639) metabolism.

| CYP Isoenzyme | Role in Sertindole Metabolism |

| CYP2D6 | Major contributor to biotransformation. hpra.iehmdb.ca |

| CYP3A4 | Major contributor to biotransformation. hpra.iehmdb.ca |

| CYP2C19 | Minor contributor to biotransformation. nih.govcapes.gov.br |

| CYP2B6 | Minor contributor to biotransformation. nih.govcapes.gov.br |

| CYP2C9 | Minor contributor to biotransformation. nih.govcapes.gov.br |

The metabolism of sertindole proceeds through several key pathways, including hydroxylation, N-dealkylation, and an NIH shift mechanism. nih.gov Two primary metabolites identified in human plasma are dehydrosertindole (B1670208) and norsertindole, formed through oxidation of the imidazolidinone ring and N-dealkylation, respectively. hpra.ie

In vitro studies using liver microsomes from various species have identified several major and minor metabolites. nih.govcapes.gov.br Hydroxylation at the 4- and 5-positions of the imidazolidinone ring leads to the formation of 4-hydroxy-sertindole and 5-hydroxy-sertindole. nih.govcapes.gov.br The NIH shift mechanism, a chemically interesting intramolecular rearrangement, results in the formation of 3'-fluoro-4'-hydroxy-sertindole. nih.gov Further metabolism can occur through dehydration, oxidation, and conjugation with glucuronic acid or sulfate. nih.gov

Key metabolic pathways and the resulting metabolites are outlined below:

| Metabolic Pathway | Metabolite(s) |

| Oxidation | Dehydrosertindole hpra.ie |

| N-dealkylation | Norsertindole hpra.ienih.gov |

| Hydroxylation | 4-hydroxy-sertindole, 5-hydroxy-sertindole nih.govcapes.gov.br |

| NIH Shift | 3'-fluoro-4'-hydroxy-sertindole, 3'-fluoro-4'-hydroxy-dehydro-sertindole nih.gov |

Elucidation of Cytochrome P450 (CYP) Isoenzyme Contributions to Sertindole Biotransformation (CYP2D6, CYP3A4, CYP2C19, CYP2B6, CYP2C9)

In Vivo Metabolic Fate and Excretion Pathways in Preclinical Animal Models (e.g., Rat, Dog Species Comparisons)

Preclinical studies in animal models like rats and dogs are essential for understanding the in vivo metabolic fate and excretion of sertindole, although species differences must be considered. nih.govnih.gov

In rats, the primary route of excretion is fecal, mainly through intestinal secretion. nih.govcapes.gov.br The main metabolic reactions in rats are oxidation at the imidazolidinone ring and N-dealkylation. nih.gov The metabolic pattern observed in rat liver microsomes shows similarities to that in humans, with 5-hydroxy-sertindole and 4-hydroxy-sertindole as major metabolites. nih.govcapes.gov.br

In contrast, the main excretion pathway in dogs is biliary excretion. nih.govcapes.gov.br The major metabolic pathway in dogs involves the NIH shift at the fluorophenyl group, followed by conjugation. nih.gov Consequently, 3'-fluoro-4'-hydroxy-sertindole and 4-hydroxy-sertindole are the major metabolites in dogs. nih.govcapes.gov.br These species-specific differences highlight the importance of using multiple animal models in preclinical assessments.

A comparison of sertindole metabolism in rats and dogs is presented below:

| Feature | Rat | Dog |

| Primary Excretion Route | Fecal (intestinal secretion) nih.govcapes.gov.br | Biliary nih.govcapes.gov.br |

| Main Metabolic Reactions | Oxidation, N-dealkylation nih.gov | NIH shift, conjugation nih.gov |

| Major Metabolites | 5-hydroxy-sertindole, 4-hydroxy-sertindole nih.govcapes.gov.br | 3'-fluoro-4'-hydroxy-sertindole, 4-hydroxy-sertindole nih.govcapes.gov.br |

Elucidation of Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Sertindole Biotransformation

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly impact the pharmacokinetics of a drug. medchemexpress.com This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. mdpi.comresearchgate.net If the cleavage of this bond is the rate-limiting step in a metabolic reaction, its substitution with deuterium can slow down the rate of metabolism. researchgate.netnih.gov

Quantitative Assessment of Deuterium Substitution on Metabolic Rate Constants and Stability

The strategic placement of deuterium at a site of metabolic oxidation can enhance a drug's metabolic stability. nih.gov This has been shown to increase both in vitro and in vivo metabolic stability, potentially leading to improved oral bioavailability. nih.gov The KIE can alter the rate of metabolism, which is quantifiable by measuring metabolic rate constants. plos.org

Advanced Research Applications and Methodological Innovations with Deuterated Compounds

Quantitative Systems Pharmacology (QSP) Modeling for Deuterated Pharmaceutical Compounds

Integration of Comprehensive Metabolic and Pharmacokinetic Data into Systems-Level Models

The development of robust QSP models hinges on the integration of detailed metabolic and pharmacokinetic (PK) data. Sertindole (B1681639), the parent compound of Sertindole-d4, undergoes extensive metabolism primarily through the cytochrome P450 enzymes CYP2D6 and CYP3A4. uantwerpen.beagnp.de This process yields principal metabolites such as dehydrosertindole (B1670208) and norsertindole. researchgate.net Pharmacokinetic studies in animal models, such as rats, have characterized the plasma concentration-time courses of Sertindole and its metabolites. researchgate.netnih.gov

Predictive Simulations for Optimizing Preclinical Drug Development and Mechanistic Understanding

A key advantage of QSP modeling is its ability to run predictive simulations that can optimize preclinical drug development. By creating virtual patient populations and simulating drug responses, researchers can explore various dosing regimens and identify potential risks before moving to clinical trials. For deuterated compounds, these simulations can be particularly insightful. The substitution of hydrogen with deuterium (B1214612) can alter a drug's metabolic profile, often leading to a slower rate of metabolism due to the kinetic isotope effect. researchgate.netresearchgate.net This can result in a longer half-life and altered exposure levels of both the parent drug and its metabolites.

Predictive simulations can model these altered pharmacokinetic profiles, helping to understand how deuteration might impact efficacy and safety. For instance, a simulation could predict whether the reduced metabolism of a deuterated drug like this compound leads to a more favorable therapeutic window or if it increases the risk of concentration-dependent side effects. These in silico experiments guide the design of preclinical studies, ensuring that they are more targeted and informative, ultimately streamlining the drug development process.

Utilization of Isotopic Labeling for Investigating Drug-Drug Interactions (DDIs) at a Mechanistic Level

Drug-drug interactions (DDIs) are a major concern in clinical practice, as they can lead to unexpected adverse effects or therapeutic failure. Isotopic labeling, particularly with stable isotopes like deuterium, provides a powerful tool for investigating the mechanisms of DDIs. ontosight.ai

Sertindole is metabolized by CYP2D6 and CYP3A4, making it susceptible to interactions with drugs that inhibit or induce these enzymes. uantwerpen.be For example, co-administration with potent CYP3A4 inhibitors is contraindicated. uantwerpen.be Understanding the precise nature of these interactions is crucial for safe prescribing.

The use of this compound as an internal standard is fundamental in clinical DDI studies to accurately measure changes in Sertindole concentrations when a co-administered drug is introduced. clearsynth.comchromforum.org Beyond quantification, stable isotope-labeled compounds can be used in more sophisticated mechanistic studies. For example, a "cocktail" approach, where multiple probe substrates for different CYP enzymes are administered, can be used to assess a new drug's potential to cause DDIs. In such studies, deuterated versions of the probe substrates are often used to facilitate their simultaneous measurement by LC-MS/MS. This allows for a comprehensive assessment of a drug's interaction potential across multiple metabolic pathways in a single study. While specific studies detailing the use of this compound as a probe substrate in this manner are not prevalent, the methodology is well-established for other deuterated compounds. ontosight.ai

Development of Novel Deuterated Compounds for Target Validation and Biochemical Pathway Elucidation

The unique properties of deuterated compounds also make them valuable tools for target validation and the elucidation of biochemical pathways. aquigenbio.comwiseguyreports.comnumberanalytics.com

Sertindole exerts its antipsychotic effects through its high affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT2C receptors. acs.orgnih.gov It acts as an antagonist at these receptors. acs.org Deuterated compounds can be synthesized to probe the interaction of a drug with its target. By selectively deuterating different positions on a molecule, researchers can investigate how these modifications affect receptor binding and signaling. This can provide insights into the specific chemical bonds that are critical for the drug-target interaction. wiseguyreports.com

Furthermore, isotopic labeling is a cornerstone of metabolic tracing studies, which aim to map the journey of a molecule through complex biochemical pathways. acs.orgmusechem.combitesizebio.complos.org For instance, recent research has explored the role of Sertindole in inducing autophagy, a cellular self-degradation process. chromforum.org By using a deuterated version of Sertindole, researchers could theoretically trace its metabolic fate within the cell and identify the specific metabolites that may be responsible for triggering the autophagic response. This level of detail is crucial for understanding the off-target effects of a drug and for identifying new therapeutic applications. wiseguyreports.commusechem.com While the primary documented use of this compound remains as an internal standard, its potential in these advanced research applications is a testament to the versatility of deuterated compounds in modern pharmaceutical science.

Future Directions in Academic Research on Sertindole D4 and Deuterated Analogs

Innovations in Deuterium (B1214612) Labeling Synthesis for Enhanced Efficiency and Specificity

The synthesis of deuterated compounds like Sertindole-d4 is a cornerstone of their research and application. Historically, the synthesis of isotopically labeled molecules could be costly and time-consuming. clearsynth.com However, the field is rapidly advancing, with new methodologies focused on improving efficiency, reducing costs, and achieving site-selective deuteration.

Innovations are being pursued across several fronts:

Catalytic Methods : Research is ongoing into novel catalytic systems for deuterium incorporation. For example, heterogeneous catalysts like palladium on aluminum oxide ([Pd/Al₂O₃]) have been shown to be effective in the synthesis of imidazolones, a core scaffold within the Sertindole (B1681639) structure. acs.org The development of catalysts that can facilitate direct hydrogen isotope exchange (HIE) under mild conditions is a key goal. x-chemrx.com Raney nickel has also been optimized for use in continuous flow HIE processes, showing high compatibility with nitrogen-containing heterocycles and complex pharmaceuticals. x-chemrx.com

Late-Stage Functionalization : A significant trend is the development of methods for introducing deuterium at a late stage in the synthetic sequence. x-chemrx.com This approach is highly atom-economical and allows for the deuteration of complex molecules without the need to redesign the entire synthesis from deuterated starting materials. x-chemrx.com Photochemical methods, for instance, are emerging as a viable strategy for the late-stage deuteration of drug molecules. rsc.org

Flow Chemistry : The application of continuous flow chemistry offers precise control over reaction parameters like temperature and time, leading to improved yields, enhanced safety, and better selectivity. x-chemrx.com This technology is being adapted for isotope labeling to create more efficient and scalable processes for producing deuterated compounds. x-chemrx.com

Deuterated Reagents : The development of new, practical, and cost-effective deuterated reagents is crucial. For instance, new methods for preparing deuterated methylamine (B109427) and dimethylamine, which are important intermediates for many deuterated drugs, have been developed to give high yields with simple purification steps. researchgate.net

| Synthetic Strategy | Description | Key Advantages | Relevant Research Findings |

|---|---|---|---|

| Metal-Catalyzed H/D Exchange | Utilizes transition metals (e.g., Pd, Ru, Ni) to directly swap hydrogen atoms for deuterium from a deuterium source (e.g., D₂O, D₂ gas). x-chemrx.comcea.fr | High efficiency, potential for regioselectivity, applicable to complex molecules. acs.orgx-chemrx.com | Raney nickel has shown superior deuterium incorporation in nitrogen-containing heterocycles under continuous flow conditions. x-chemrx.com |

| Synthesis from Deuterated Precursors | Involves building the target molecule from starting materials that already contain deuterium atoms at the desired positions. | Precise control over the location of deuterium labels. | A common but potentially lengthy and costly approach if precursors are not readily available. clearsynth.comresearchgate.net |

| Photochemical Deuteration | Uses visible light to induce deuterium incorporation, often enabling late-stage functionalization. rsc.org | Milder reaction conditions, applicable to complex structures. rsc.org | This vibrant and challenging field is still in its infancy but shows great potential. rsc.org |

| Flow Chemistry Synthesis | Performs isotopic labeling reactions in a continuous flow reactor instead of a traditional batch setup. x-chemrx.com | Precise control of reaction parameters, improved mixing, enhanced safety, and scalability. x-chemrx.com | Successfully applied to label complex pharmaceuticals like abacavir (B1662851) and remdesivir (B604916) at high yields. x-chemrx.com |

Advancements in Bioanalytical Techniques for Ultrasensitive and High-Throughput Characterization

This compound primarily serves as an internal standard in bioanalytical methods to ensure the accurate quantification of its non-labeled counterpart, sertindole. medchemexpress.comuantwerpen.be The demand for faster and more sensitive analytical methods in drug development has spurred significant innovation in this area. tandfonline.com

Future advancements are focused on several key areas:

Mass Spectrometry (MS) : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices. spectroscopyonline.com Research is focused on enhancing the sensitivity of MS-based methods to achieve detection at parts-per-trillion (ppt) levels for some molecules. pnas.org The use of stable-isotope-labeled internal standards like this compound is critical for accuracy, correcting for variations during sample preparation and analysis. tandfonline.comsigmaaldrich.com

High-Throughput Screening (HTS) : To accelerate the drug discovery process, analytical techniques are being adapted for high-throughput analysis. spectroscopyonline.com This includes the miniaturization of sample preparation steps, such as using well plates for liquid-liquid extraction, and the development of rapid LC methods. chromatographyonline.com Ambient ionization techniques, which require minimal to no sample preparation, also allow for rapid analysis. tandfonline.com

Microsampling Techniques : Volumetric absorptive microsampling (VAMS) is an emerging technique that allows for the collection of a precise volume of a biological fluid (e.g., 10 µL of blood), simplifying sample collection and enabling high-throughput workflows. chromatographyonline.com

Addressing Analytical Challenges : A known challenge with deuterium-labeled standards is the potential for back-exchange, where deuterium atoms are swapped for protons from the surrounding environment, which can compromise analytical accuracy. sigmaaldrich.com Research continues into developing more stable labeled compounds, such as those using ¹³C and ¹⁵N isotopes, and optimizing analytical conditions to minimize this phenomenon. sigmaaldrich.com

A validated LC-MS/MS method for the simultaneous quantification of 38 antipsychotics, including sertindole, highlights the current state of bioanalytical characterization. uantwerpen.be

| Parameter | Description from Validated Method for Antipsychotics uantwerpen.be |

|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | This compound (for the quantification of Sertindole) |

| Sample Preparation | Liquid-liquid extraction using 200 µL of plasma/serum. |

| Chromatography | Agilent SB C18 column (2.1 × 50 mm, 1.7 μm) |

| Validation | Validated according to European Medicines Agency (EMA) guidelines. |

Expanding the Application of Deuterated Compounds in Preclinical Drug Discovery and Development Pipelines

The strategic incorporation of deuterium into drug candidates is an increasingly important tool in medicinal chemistry. nih.gov This approach, known as deuteration, leverages the deuterium kinetic isotope effect (DKIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic reactions that involve breaking this bond. nih.govmusechem.com

The application of this principle is expanding throughout the preclinical pipeline:

Improving Pharmacokinetic (PK) Profiles : Deuteration can significantly alter a drug's absorption, distribution, metabolism, and excretion (ADME) properties. clearsynthdiscovery.com By selectively replacing hydrogen with deuterium at metabolically vulnerable sites ("soft spots"), chemists can reduce the rate of metabolism, which can lead to a longer plasma half-life, increased drug exposure (AUC), and potentially lower or less frequent dosing. nih.govclearsynthdiscovery.com

Mitigating Metabolite-Related Toxicity : If a drug's metabolite is toxic, slowing its formation through deuteration can improve the parent drug's safety profile. nih.govclearsynthdiscovery.com This strategy helps to increase the exposure of the desired parent drug at its target site while reducing the production of harmful byproducts. nih.gov

Shifting from "Deuterium Switch" to De Novo Design : Initially, the focus was on creating deuterated versions of existing, marketed drugs (a "deuterium switch"). nih.gov The first FDA-approved deuterated drug, deutetrabenazine, was an example of this approach. nih.govwikipedia.org More recently, the focus has shifted to incorporating deuterium early in the discovery process to optimize novel drug candidates from the outset. nih.gov Deucravacitinib is a pioneering example of a de novo deuterated drug approved by the FDA. nih.govclearsynthdiscovery.com

Preclinical Evaluation : this compound itself is primarily an analytical tool, but the principles of deuteration are highly relevant to the preclinical evaluation of sertindole and other antipsychotics. nih.govlu.se Studies on the metabolism of sertindole, which occurs primarily via CYP2D6 and CYP3A4 enzymes, could identify potential sites for deuteration to create new analogs with improved properties. wikipedia.org For example, studies on other deuterated antipsychotic analogs have shown that deuteration can significantly reduce the rate of N-demethylation. researchgate.net

| Deuterated Drug | Non-Deuterated Counterpart | Therapeutic Area | Key Advantage of Deuteration |

|---|---|---|---|

| Deutetrabenazine | Tetrabenazine | Huntington's Disease | Improved pharmacokinetic profile, allowing for reduced dose and dosing frequency. nih.govx-chemrx.com |

| Deucravacitinib | (Novel Compound) | Psoriasis | Avoids formation of a non-selective metabolite, preserving the drug's specificity for its target (TYK2). nih.gov |

| Donafenib | Sorafenib (B1663141) | Hepatocellular Carcinoma | Better pharmacokinetic properties and higher efficacy compared to sorafenib in clinical studies. nih.govmusechem.com |

Interdisciplinary Research at the Interface of Chemical Biology, Computational Modeling, and Pharmacology

The future of research on deuterated analogs of compounds like sertindole lies at the intersection of multiple scientific disciplines. Integrating chemical biology, computational modeling, and pharmacology allows for a more rational and predictive approach to drug design.

Computational Modeling and Docking : Computer simulations are powerful tools for understanding how drugs bind to their biological targets. researchgate.net For sertindole and its analogs, computational studies have been used to model their interaction with the hERG potassium channel, a protein of major interest due to its role in cardiac side effects associated with some antipsychotics. mpg.deresearchgate.net These models can predict the binding affinities of different analogs and identify key interactions, providing a rational basis for designing new compounds with potentially reduced hERG liability. mpg.dersc.org

Chemical Biology : This field uses chemical tools to study biological systems. Deuterated compounds like this compound are themselves tools of chemical biology, used to trace and quantify molecules in complex biological environments. musechem.com Furthermore, the synthesis of novel deuterated analogs, guided by computational insights, provides new chemical probes to explore pharmacological questions with greater precision.

Pharmacology : Ultimately, the goal is to understand and improve a drug's pharmacological effect. Preclinical pharmacological studies on sertindole show it acts on limbic and cortical dopaminergic neurons. lu.se Interdisciplinary research can leverage this knowledge. For example, if computational models predict that a specific deuterated analog has a lower affinity for an off-target receptor (like hERG) while maintaining affinity for its therapeutic targets (like dopamine (B1211576) and serotonin (B10506) receptors), this provides a strong rationale for its synthesis and pharmacological testing. wikipedia.orgmpg.de The physical changes induced by deuteration, such as alterations in hydrogen bond strength and vibrational modes, can also subtly influence a molecule's interaction with its target, an effect that can be explored through a combination of computational modeling and pharmacological assays. rsc.org

This integrated approach, where computational predictions guide chemical synthesis and subsequent pharmacological evaluation, creates a powerful feedback loop for accelerating the discovery of safer and more effective deuterated medicines.

Q & A

Q. What are the validated analytical methods for quantifying Sertindole-d4 in biological matrices, and how are they optimized?

To quantify this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed due to its high sensitivity and specificity for deuterated compounds. Key methodological steps include:

- Chromatographic separation : Use a reversed-phase C18 column with mobile phases optimized for this compound’s polarity (e.g., acetonitrile/water with 0.1% formic acid) .

- Mass spectrometry parameters : Optimize ionization conditions (e.g., ESI+ mode) and monitor transitions for this compound and its internal standard.

- Validation : Follow FDA guidelines for precision, accuracy, linearity, and matrix effects, ensuring deuterium loss is <5% during analysis .

Q. How do researchers ensure the isotopic purity of this compound during synthesis?

Isotopic purity (>98% deuterium incorporation) is critical for avoiding interference in pharmacokinetic studies. Methodological safeguards include:

- Deuterium source selection : Use deuterated reagents (e.g., D₂O or deuterated solvents) in closed systems to minimize proton exchange .

- Post-synthesis analysis : Validate via nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H-NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic distribution .

Q. What experimental protocols are recommended for assessing this compound’s stability under varying storage conditions?

Stability studies should follow ICH guidelines:

- Forced degradation : Expose this compound to heat (40–60°C), light (UV/visible), and acidic/alkaline conditions to identify degradation pathways .

- Long-term stability : Store samples at -80°C and analyze periodically over 6–12 months. Use LC-MS/MS to quantify degradation products, reporting % recovery relative to baseline .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data between this compound and non-deuterated Sertindole in preclinical models?

Contradictory data (e.g., unexpected bioavailability differences) require:

- Controlled variable analysis : Compare absorption rates under identical conditions (e.g., pH, enzyme activity) to isolate deuterium effects .

- Isotope effect quantification : Calculate kinetic isotope effects (KIE) for metabolic enzymes (e.g., CYP450 isoforms) using in vitro microsomal assays .

- Statistical reconciliation : Apply multivariate regression to account for covariates like protein binding or tissue distribution .

Q. What experimental designs are optimal for evaluating this compound’s cross-reactivity in immunoassays targeting its parent compound?

To minimize cross-reactivity in antibody-based assays:

- Epitope mapping : Use computational tools (e.g., molecular docking) to predict structural differences between Sertindole and this compound .

- Competitive ELISA validation : Test this compound against anti-Sertindole antibodies at varying concentrations, reporting cross-reactivity as % signal inhibition .

Q. How should researchers design studies to identify degradation products of this compound in long-term stability assays?

Advanced degradation studies involve:

- High-resolution LC-HRMS : Use fragmentation patterns to propose structures of unknown degradants .

- Computational toxicity prediction : Apply tools like Toxtree to assess the toxicological relevance of identified degradants .

- Data triangulation : Compare degradation profiles across multiple batches to distinguish systematic vs. random errors .

Methodological Considerations for Data Interpretation

- Handling contradictory results : Use sensitivity analyses to test assumptions (e.g., isotopic exchange rates) and validate findings against independent datasets .

- Reporting standards : Follow CONSORT or STROBE guidelines for preclinical studies, ensuring raw data (e.g., chromatograms, spectral scans) are archived in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.